molecular formula C24H28N2O4S B10989426 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide

Cat. No.: B10989426
M. Wt: 440.6 g/mol
InChI Key: WLVWVCSLBLSOAH-UHFFFAOYSA-N
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Description

This compound features a pyrrole core substituted with a 4-methoxyphenylsulfonyl group, dimethyl groups at positions 4 and 5, a propan-2-yl group at position 1, and a 2-methylbenzamide moiety at position 2. The sulfonyl group is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., sulfonamide antibiotics or kinase inhibitors) . The propan-2-yl and benzamide substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C24H28N2O4S/c1-15(2)26-18(5)17(4)22(31(28,29)20-13-11-19(30-6)12-14-20)23(26)25-24(27)21-10-8-7-9-16(21)3/h7-15H,1-6H3,(H,25,27)

InChI Key

WLVWVCSLBLSOAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(N2C(C)C)C)C)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a sulfide.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20_{20}H28_{28}N2_{2}O4_{4}S
  • Molecular Weight : 392.5 g/mol
  • Structural Features : The compound contains a pyrrole moiety substituted with a sulfonyl group and a methoxyphenyl group, enhancing its reactivity and biological activity .

Anticancer Activity

Preliminary studies have indicated that N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide may exhibit significant anticancer properties. Research suggests it can interact with specific enzymes or receptors involved in cancer progression or inflammation. The compound's structure allows it to potentially inhibit tumor growth by targeting cancer cell signaling pathways .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes positions it as a candidate for treating inflammatory diseases. Molecular docking studies have shown promising binding affinities to these targets, indicating its potential as an anti-inflammatory agent .

Interaction Studies

Recent studies have focused on the interaction of this compound with biological targets. For instance, binding assays reveal that it may effectively inhibit specific enzymes linked to cancer cell proliferation, providing insights into its mechanism of action .

Pharmacodynamics and Pharmacokinetics

Research has also aimed at understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug). Studies suggest that this compound may have favorable absorption and distribution characteristics, making it a viable candidate for further development .

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs identified in the evidence, focusing on structural features, synthesis, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name / Class Key Structural Features Synthesis Highlights Inferred Properties/Applications Reference
Target Compound Pyrrole core; 4-methoxyphenylsulfonyl; 4,5-dimethyl; propan-2-yl; 2-methylbenzamide Not detailed in evidence Enzyme inhibition; enhanced lipophilicity N/A
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole hybrid; sulfonyl linkage; substituted phenyl propanamide Reflux with MeOH/N2H4·H2O; CS2/KOH conditions Antimicrobial or kinase inhibition
Benzimidazole-sulfonyl derivatives (e.g., 3s/3t) Benzimidazole core; sulfonyl and pyridylmethyl-sulfinyl groups; methoxy substituents DMF/LiH-mediated coupling Proton-pump inhibition; metabolic stability
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Pyrimidine-sulfonamide; bromo and morpholinyl groups; trimethylbenzenesulfonamide Multi-step nucleophilic substitution Kinase/DNA interaction; halogen-enhanced reactivity
Thieno[3,4-c]pyrrole acetamide derivatives Thienopyrrole core; sulfonylethyl; methoxy/ethoxy substituents Crystalline form optimization Anticancer or anti-inflammatory activity
Formoterol-related compounds (e.g., USP Related Compound A) Propan-2-yl-4-methoxyphenyl; hydroxy-ethylamino-phenol backbone Multi-step amine alkylation β2-adrenergic receptor modulation

Key Observations:

Core Heterocycle Differences: The target’s pyrrole core contrasts with benzimidazole () and thienopyrrole (), which exhibit larger conjugated systems. Oxadiazole-thiazole hybrids () offer rigid, electron-deficient rings, favoring π-π stacking, whereas the target’s pyrrole may prioritize hydrogen bonding via its sulfonyl group .

Sulfonylethyl groups in thienopyrroles () introduce conformational flexibility, unlike the rigid sulfonyl-pyrrole linkage in the target .

Substituent Effects: The propan-2-yl group in the target and Formoterol analogs () enhances lipophilicity, but Formoterol derivatives prioritize β2-receptor binding via hydroxy-ethylamino motifs, absent in the target .

Synthetic Approaches :

  • While the target’s synthesis is unspecified, reflux with nucleophiles () and DMF/LiH-mediated coupling () are common for sulfonamide/heterocycle formation, suggesting plausible routes .

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2-methylbenzamide is a complex organic compound with potential pharmacological applications due to its unique molecular structure. This compound is characterized by the presence of a pyrrole ring, a sulfonamide group, and an amide moiety, which are known to influence biological activity significantly.

The compound's molecular formula is C20H28N2O4SC_{20}H_{28}N_{2}O_{4}S with a molecular weight of approximately 392.5 g/mol. Its structure includes functional groups that are associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antibacterial properties. The sulfonamide group is particularly noteworthy as it has been associated with antimicrobial effects. For instance, studies have shown that derivatives of sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria, making them valuable in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Reference
Compound AStaphylococcus aureus3.12
Compound BEscherichia coli2.00
Compound CProteus mirabilis12.50

Anti-inflammatory Activity

The biological activity of this compound may also extend to anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in conditions characterized by inflammation .

Anticancer Potential

The anticancer activity of this compound is another area of interest. Similar derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, compounds with a pyrrole structure have been reported to exhibit cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
Compound DMCF710.5
Compound EA54926.0
Compound FHepG217.8

The proposed mechanism of action for this compound likely involves interaction with specific proteins or enzymes within biological pathways. The sulfonamide moiety may facilitate binding to bacterial enzymes, while the pyrrole ring could play a role in modulating cellular processes related to cancer cell growth and inflammation.

Case Studies

Several case studies have investigated the biological activities of similar compounds:

  • Study on Antibacterial Efficacy :
    A study conducted on a series of sulfonamide derivatives revealed that compounds structurally related to this compound exhibited varying degrees of antibacterial activity against E. coli and S. aureus, demonstrating the importance of structural modifications in enhancing efficacy .
  • Evaluation of Anticancer Properties :
    In vitro evaluations showed that certain pyrrole-based compounds significantly inhibited the growth of several cancer cell lines, suggesting that modifications to the pyrrole structure could enhance anticancer activity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound, particularly for regioselective functionalization of the pyrrole core?

  • Methodological Answer : Synthesis optimization should focus on controlling steric and electronic effects during sulfonylation and alkylation steps. For example, the 4-methoxyphenylsulfonyl group may require protection of the pyrrole nitrogen to prevent unwanted side reactions. Evidence from benzamide synthesis studies suggests using anhydrous conditions and catalysts like pyridine to enhance sulfonylation efficiency . Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS can identify intermediate formation, while recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming functional group integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the dimethylpyrrole and 2-methylbenzamide groups. The methoxy group’s singlet (~δ 3.8 ppm) and sulfonyl group’s deshielding effects on adjacent protons are diagnostic .
  • FTIR : Confirm sulfonyl (S=O stretching ~1350–1200 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Perform solubility screens in solvents like DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation. Stability studies under light, heat, and oxidizing conditions (e.g., H₂O₂ exposure) should employ HPLC to track degradation products. For hydrolytically sensitive groups (e.g., sulfonamide), use inert atmospheres (N₂/Ar) during storage .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl group and target active sites (e.g., ATP-binding pockets). Parameterize the force field to account for sulfonamide’s partial negative charge .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess conformational changes. Analyze hydrogen-bonding patterns (e.g., pyrrole NH to backbone carbonyls) using tools like VMD .

Q. What strategies resolve contradictions in crystallographic data, such as disordered isopropyl or sulfonyl groups?

  • Methodological Answer : Refinement in SHELXL or Olex2 with anisotropic displacement parameters can model disorder. For the isopropyl group, split occupancy models (e.g., 50:50) and restraints (DELU, SIMU) improve convergence. Hydrogen-bonding analysis (e.g., Etter’s graph-set notation) identifies stabilizing interactions that reduce disorder .

Q. How can researchers design experiments to elucidate the compound’s structure-activity relationship (SAR) in enzyme inhibition assays?

  • Methodological Answer :

  • Analog Synthesis : Modify the 4-methoxy group (e.g., replace with Cl, CF₃) or pyrrole substituents (methyl vs. ethyl).
  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates in dose-response curves. Compare inhibition constants (Kᵢ) to correlate electronic effects (Hammett plots) with activity .
  • X-ray Crystallography : Co-crystallize analogs with the target enzyme to map binding modes and validate computational predictions .

Q. What experimental and theoretical approaches address discrepancies in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism)?

  • Methodological Answer :

  • Variable-Temperature NMR : Detect tautomeric equilibria (e.g., pyrrole NH exchange) by monitoring signal coalescence at elevated temperatures.
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level and compare NMR chemical shifts with experimental data .

Methodological Framework for Data Interpretation

Q. How should researchers integrate conflicting data from multiple analytical techniques (e.g., NMR vs. XRD)?

  • Methodological Answer : Apply a hierarchical validation approach:

Use XRD as the structural gold standard but validate against NMR/FTIR for functional groups.

For dynamic phenomena (e.g., rotamers), combine MD simulations with NOESY/ROESY to probe spatial proximities .

Statistically analyze outliers (e.g., Grubbs’ test) to identify systematic errors in instrumentation or sample preparation .

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